molecular formula C8H16Mg B14684334 Magnesium octane-1,8-diide CAS No. 36706-76-0

Magnesium octane-1,8-diide

Cat. No.: B14684334
CAS No.: 36706-76-0
M. Wt: 136.52 g/mol
InChI Key: RDPWYYYJHCTTBT-UHFFFAOYSA-N
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Description

Magnesium octane-1,8-diide is an organomagnesium compound that features two magnesium atoms bonded to the terminal carbon atoms of an octane chain This compound is part of the broader class of organometallic compounds, which are known for their reactivity and utility in various chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium octane-1,8-diide can be synthesized through the reaction of 1,8-diiodooctane with magnesium metal in an ethereal solvent such as diethyl ether. The reaction typically proceeds as follows: [ \text{C}8\text{H}{16}\text{I}_2 + 2\text{Mg} \rightarrow \text{C}8\text{H}{16}\text{Mg}_2 ]

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production would likely involve similar methods but on a larger scale. The use of continuous flow reactors and advanced purification techniques would be essential to ensure the high purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Magnesium octane-1,8-diide undergoes several types of chemical reactions, including:

    Oxidation: Reacts with oxygen to form magnesium oxide and other by-products.

    Reduction: Can reduce various organic compounds, acting as a strong nucleophile.

    Substitution: Participates in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Typically requires exposure to air or oxygen at elevated temperatures.

    Reduction: Often involves reactions with carbonyl compounds under anhydrous conditions.

    Substitution: Reactions with alkyl halides or other electrophiles in the presence of a suitable solvent like tetrahydrofuran (THF).

Major Products:

    Oxidation: Magnesium oxide and octane derivatives.

    Reduction: Alcohols and other reduced organic compounds.

    Substitution: New carbon-carbon bonds forming various organic products.

Scientific Research Applications

Magnesium octane-1,8-diide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds.

    Medicine: Could be used in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which magnesium octane-1,8-diide exerts its effects involves the transfer of electrons from the magnesium atoms to the organic substrate. This electron transfer facilitates various chemical reactions, such as nucleophilic substitutions and reductions. The molecular targets include carbonyl groups, halides, and other electrophilic centers in organic molecules.

Comparison with Similar Compounds

  • Magnesium ethylate
  • Magnesium butylate
  • Magnesium hexylate

Comparison: Magnesium octane-1,8-diide is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain analogs. This longer chain can influence the solubility, reactivity, and overall stability of the compound, making it suitable for specific applications where other magnesium organometallics might not be as effective.

Properties

CAS No.

36706-76-0

Molecular Formula

C8H16Mg

Molecular Weight

136.52 g/mol

IUPAC Name

magnesium;octane

InChI

InChI=1S/C8H16.Mg/c1-3-5-7-8-6-4-2;/h1-8H2;/q-2;+2

InChI Key

RDPWYYYJHCTTBT-UHFFFAOYSA-N

Canonical SMILES

[CH2-]CCCCCC[CH2-].[Mg+2]

Origin of Product

United States

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